Sulforaphene

描述

萝卜硫素是一种天然植物化合物,属于有机硫化合物中的异硫氰酸酯类。 它来源于十字花科蔬菜,如西兰花、球芽甘蓝和卷心菜 。 由于其潜在的健康益处,萝卜硫素以其抗氧化、抗菌和抗炎特性而引起了科学界的关注。

准备方法

合成路线: 萝卜硫素是在其前体葡萄糖萝卜硫苷(一种硫代葡萄糖苷)在酶黑芥子酶的作用下发生转化时产生的。 这个过程发生在植物受到损伤时,例如在食物准备过程中(例如,切碎或咀嚼) 。

工业生产: 虽然萝卜硫素可以从天然来源获得,但工业规模的生产通常涉及从西兰花或其他十字花科蔬菜中提取。 具体方法可能包括溶剂提取、色谱法或酶法。

化学反应分析

反应类型: 萝卜硫素可以参与各种化学反应,包括:

氧化: 它可以发生氧化反应。

还原: 萝卜硫素也可能参与还原过程。

取代: 取代反应是可能的。

黑芥子酶: 负责萝卜硫素形成的酶。

葡萄糖萝卜硫苷: 前体化合物。

植物损伤: 切碎、咀嚼或十字花科蔬菜的其他机械损伤。

主要产物: 萝卜硫素形成的主要产物,不出所料,是萝卜硫素本身。

科学研究应用

萝卜硫素的多功能性体现在各个领域:

癌症预防: 研究表明其在癌症预防方面的潜力。

心脏健康: 它可以通过激活 Keap1/Nrf2/ARE 途径来保护心脏.

大脑健康: 萝卜硫素的抗氧化特性可能有利于大脑健康。

作用机制

萝卜硫素通过 Keap1/Nrf2/ARE 途径发挥作用。 通过激活该途径,它促进肿瘤抑制蛋白的转录并抑制组蛋白脱乙酰酶 (HDAC)。 此外,它诱导血红素加氧酶-1 (HO-1) 的表达,提供心脏保护作用 。

相似化合物的比较

虽然萝卜硫素与其他异硫氰酸酯具有相似性,但其独特的特征使其与众不同。 类似的化合物包括萝卜硫烷(一种密切相关的异硫氰酸酯)以及十字花科蔬菜中发现的其他植物营养素 [2,3,4]。

生物活性

Sulforaphene, a compound derived from cruciferous vegetables, particularly radishes, has garnered attention for its diverse biological activities. Structurally similar to sulforaphane, this compound exhibits notable antimicrobial and anticancer properties, alongside potential anti-inflammatory effects. This article delves into the biological activities of this compound, supported by research findings, case studies, and relevant data tables.

1. Anticancer Properties

This compound has been extensively studied for its anticancer effects. Research indicates that it alters various epigenetic and non-epigenetic pathways involved in cancer progression.

- Epigenetic Modulation : this compound influences histone acetylation and DNA methylation, which are crucial in regulating gene expression related to cancer. It inhibits histone deacetylase (HDAC) activity, leading to increased apoptosis and cell cycle arrest in cancer cells .

- Nrf2 Activation : The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2), promoting the expression of detoxification enzymes and antioxidants that help combat oxidative stress in cancer cells .

Case Studies

A study evaluating the effects of this compound on various cancer cell lines demonstrated significant reductions in cell proliferation markers such as Ki-67 and HDAC activity . Additionally, benzyl sulforaphane, a derivative of this compound, showed enhanced anticancer activity compared to its parent compound in liver carcinoma models .

2. Antimicrobial Activity

This compound exhibits higher antimicrobial activity than sulforaphane itself. Research has shown that it effectively inhibits the growth of various pathogens, making it a potential candidate for therapeutic applications against infections .

Table 1: Antimicrobial Efficacy of this compound

3. Anti-inflammatory Effects

Emerging evidence suggests that this compound may serve as a negative regulator of inflammation. It modulates pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and macrophage migration inhibitory factor (MIF), indicating its potential as an adjunctive therapy for inflammatory conditions .

Research Findings

Studies have demonstrated that this compound can reduce inflammatory cytokine production and inhibit inflammasome activation in macrophages, suggesting its role in mitigating chronic inflammation .

4. Clinical Implications and Dietary Sources

The consumption of cruciferous vegetables rich in this compound has been associated with reduced cancer risk and improved health outcomes. A clinical trial involving women with abnormal mammograms found an inverse relationship between cruciferous vegetable intake and Ki-67 expression in breast tissue, suggesting a protective effect against breast cancer .

属性

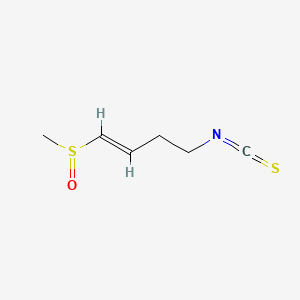

IUPAC Name |

(E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGJFQMGPDVOQE-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C=CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)/C=C/CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-95-0, 2404-46-8 | |

| Record name | Sulforaphen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(E)-Sulforaphene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。